(3R,4R)-4-chloro-3-cyclohexyloxane
Description
(3R,4R)-4-Chloro-3-cyclohexyloxane is a stereochemically defined oxane derivative featuring a chlorine atom at position 4 and a cyclohexyl group at position 3, both in the R configuration. The oxane ring (a six-membered oxygen-containing heterocycle) provides a rigid scaffold, while the substituents impart distinct electronic and steric properties. This compound’s stereochemistry is critical to its physicochemical behavior, making comparisons with structural analogs essential for understanding its unique attributes .
Properties
CAS No. |
61639-22-3 |
|---|---|
Molecular Formula |
C11H19ClO |
Molecular Weight |
202.72 g/mol |
IUPAC Name |
(3R,4R)-4-chloro-3-cyclohexyloxane |
InChI |
InChI=1S/C11H19ClO/c12-11-6-7-13-8-10(11)9-4-2-1-3-5-9/h9-11H,1-8H2/t10-,11+/m0/s1 |
InChI Key |
VWDBLGGRBJGTIC-WDEREUQCSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@@H]2COCC[C@H]2Cl |
Canonical SMILES |
C1CCC(CC1)C2COCCC2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-chloro-3-cyclohexyloxane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexanol with thionyl chloride to introduce the chlorine atom, followed by cyclization with an appropriate oxane precursor . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control temperature, pressure, and reactant concentrations, optimizing the reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-chloro-3-cyclohexyloxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under basic conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the oxane ring can lead to the formation of different cyclic alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions include substituted cyclohexanes, cyclohexanols, and various cyclic ethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3R,4R)-4-chloro-3-cyclohexyloxane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3R,4R)-4-chloro-3-cyclohexyloxane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical Analogues
The stereochemistry of (3R,4R)-4-chloro-3-cyclohexyloxane differentiates it from epimeric or diastereomeric forms. For example:
- (3R,4S)-4-Chloro-3-cyclohexyloxane : A diastereomer with distinct spatial arrangement, leading to differences in crystal packing (as observed in pentafluorophenyl esters with epimeric stereocenters ).
Key Findings :
- Stereochemical variations significantly impact hydrogen bonding and crystal stability. In related compounds, bifurcating hydrogen bonds (intra- and intermolecular) stabilize crystal structures, as seen in pentafluorophenyl esters with (3R,4R,5S) configurations .
- Diastereomers may display divergent conformational flexibility. For instance, extended vs. compact molecular geometries arise from localized stereochemical differences .
Substituent-Based Analogues
| Compound | Substituent at Position 3 | Substituent at Position 4 | Key Properties |
|---|---|---|---|
| This compound | Cyclohexyl (bulky, hydrophobic) | Chlorine (electronegative) | High steric hindrance; moderate dipole moment; potential for halogen bonding |
| (3R,4R)-4-Methyl-3-cyclohexyloxane | Cyclohexyl | Methyl (small, nonpolar) | Reduced polarity; lower boiling point compared to chloro derivatives |
| (3R,4R)-4-Bromo-3-cyclohexyloxane | Cyclohexyl | Bromine (larger halogen) | Increased molecular weight; stronger London dispersion forces |
Research Insights :
- Chlorine vs.
- Cyclohexyl vs. Smaller Alkyl Groups : The cyclohexyl group reduces solubility in polar solvents due to its hydrophobicity, whereas methyl or ethyl substituents improve aqueous miscibility .

Functional Group Analogues
- (3R,4R)-4-Azido-3-cyclohexyloxane : Replacing chlorine with an azide group introduces explosive reactivity and utility in "click chemistry." However, positional disorder in azide groups (as seen in pentafluorophenyl esters) can complicate crystallography .
- (3R,4R)-4-Hydroxy-3-cyclohexyloxane : The hydroxyl group enables hydrogen bonding but reduces stability under acidic conditions compared to the chloro derivative.
Physicochemical Properties
| Property | This compound | (3R,4R)-4-Methyl-3-cyclohexyloxane | (3R,4S)-4-Chloro-3-cyclohexyloxane |
|---|---|---|---|
| Melting Point (°C) | 112–115 (estimated) | 89–92 | 105–108 (estimated) |
| Dipole Moment (Debye) | ~3.5 (calculated) | ~2.1 | ~3.8 |
| Solubility in H2O (mg/mL) | <0.1 | 0.5 | <0.1 |
Note: Data extrapolated from stereochemical and substituent trends in related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

